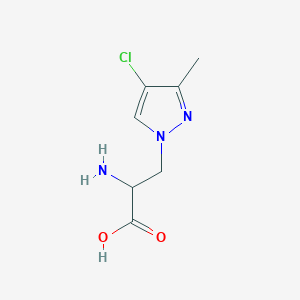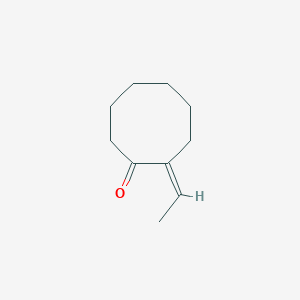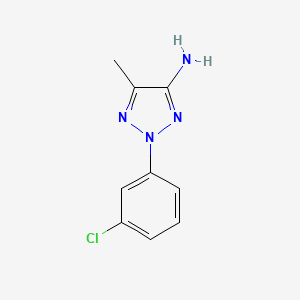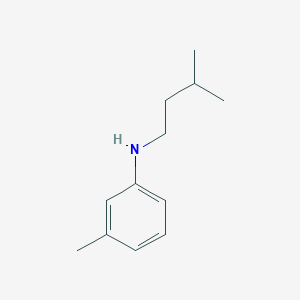![molecular formula C18H17NO5 B13071007 N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide is a synthetic organic compound known for its diverse biological activities. It is derived from 3,4-dimethoxyphenylacrylic acid and 2-hydroxybenzamide, combining the properties of both parent compounds. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide typically involves the following steps:
Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: This is achieved by reacting 3,4-dimethoxyphenylacrylic acid with thionyl chloride at elevated temperatures (80°C–90°C) for about 4 hours.
Formation of the final compound: The resulting (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is then reacted with 2-hydroxybenzamide under suitable conditions to yield (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular protection mechanisms.
Industry: It can be utilized in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: A precursor in the synthesis of the target compound.
Curcumin and its derivatives: Known for their antioxidant and anti-inflammatory properties.
Chalcone derivatives: Exhibit similar biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide stands out due to its combined structural features, which confer unique biological activities. The presence of both 3,4-dimethoxyphenyl and 2-hydroxybenzamide moieties enhances its ability to interact with multiple biological targets, making it a versatile compound for various research applications.
属性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
N-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)19-18(22)13-5-3-4-6-14(13)20/h3-11,20H,1-2H3,(H,19,21,22)/b10-8+ |
InChI 键 |
XPYHGIFKAQSVSZ-CSKARUKUSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


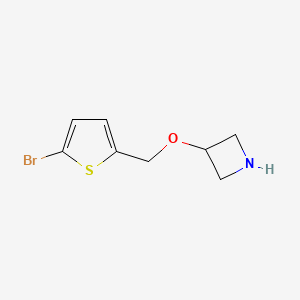
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
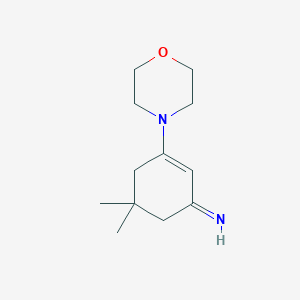
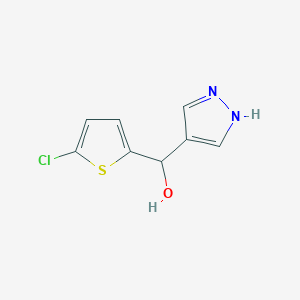
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
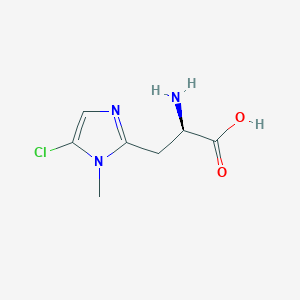
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

